Furan-2-ylmethyl-(2-methoxy-benzyl)-amine
CAS No.: 225236-02-2
Cat. No.: VC2149794
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 225236-02-2 |
---|---|
Molecular Formula | C13H15NO2 |
Molecular Weight | 217.26 g/mol |
IUPAC Name | N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)methanamine |
Standard InChI | InChI=1S/C13H15NO2/c1-15-13-7-3-2-5-11(13)9-14-10-12-6-4-8-16-12/h2-8,14H,9-10H2,1H3 |
Standard InChI Key | WKNQLAHUYDYUNM-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1CNCC2=CC=CO2 |
Canonical SMILES | COC1=CC=CC=C1CNCC2=CC=CO2 |
Introduction
Furan-2-ylmethyl-(2-methoxy-benzyl)-amine is a complex organic compound with a molecular formula of C13H15NO2 and a molecular weight of 217.27 g/mol . It is characterized by the presence of a furan ring and a methoxy-substituted benzyl group, which impart distinct chemical properties and reactivity. This compound is used as a building block in organic synthesis and has been studied for its potential biological activities.
Synthesis and Applications
Furan-2-ylmethyl-(2-methoxy-benzyl)-amine is synthesized through organic chemistry methods, often involving the reaction of appropriate precursors such as furan-2-ylmethylamine and methoxybenzyl chloride. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biological Activities
This compound has been investigated for its potential biological activities, including antimicrobial and anticancer effects. Furan derivatives are known for their antimicrobial properties, and studies suggest that compounds similar to Furan-2-ylmethyl-(2-methoxy-benzyl)-amine may exhibit significant activity against various bacterial strains.
Antimicrobial Activity
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Escherichia coli | 64 |
Similar furan derivatives | Proteus vulgaris | 32 |
Mechanism of Action
The biological activity of Furan-2-ylmethyl-(2-methoxy-benzyl)-amine is attributed to its ability to interact with specific enzymes and receptors. The furan ring and methoxybenzyl group can modulate the activity of these targets, leading to various therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
-
Furan-2-ylmethylamine: Lacks the methoxybenzyl group, resulting in different chemical properties.
-
2-Methoxybenzylamine: Lacks the furan ring, leading to different reactivity and applications.
-
Benzylamine: A simpler structure without the furan and methoxy groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume